methyl 4H-thieno[3,2-c]chromene-2-carboxylate

Catalog No.
S1538571
CAS No.
126522-01-8
M.F
C13H10O3S
M. Wt
246.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4H-thieno[3,2-c]chromene-2-carboxylate

CAS Number

126522-01-8

Product Name

methyl 4H-thieno[3,2-c]chromene-2-carboxylate

IUPAC Name

methyl 4H-thieno[3,2-c]chromene-2-carboxylate

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

InChI

InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3

InChI Key

SSWWLCIIZQNEAE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2

Canonical SMILES

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate (CAS 126522-01-8) is a heterocyclic building block belonging to the thienochromene class. This scaffold is recognized in medicinal chemistry as a privileged structure for developing enzyme inhibitors. The compound serves as a stable, ester-protected synthetic precursor to the corresponding carboxylic acid, which is a key intermediate for creating more complex, biologically active molecules, particularly inhibitors targeting pathways in oncology and bone metabolism.

Substituting this methyl ester with the free carboxylic acid, an alternate ester, or a different heterocyclic core can compromise synthetic outcomes and biological specificity. The methyl ester form provides superior handling, solubility, and stability compared to the free acid, and it is the specific starting material cited in patented routes for producing phosphoinositide 3-kinase (PI3K) inhibitors. Furthermore, while other thieno-fused scaffolds like thieno[3,2-c]pyrazoles are optimized for different targets such as GSK-3β, the thieno[3,2-c]chromene core is specifically required for potent inhibition of distinct enzymes like Notum Pectinacetylesterase, making core scaffold substitution unviable for these applications.

Precursor Suitability: Documented Starting Material in Patented PI3K Inhibitor Synthesis

This specific compound, CAS 126522-01-8, is explicitly cited as the starting material in patents detailing the synthesis of novel phosphoinositide 3-kinase (PI3K) inhibitors. The patents describe a key bromination step using N-bromosuccinimide on 2.00g (8.12 mmol) of this methyl ester to produce an essential intermediate. Using a different ester or the free acid would require re-optimization of reaction conditions and could invalidate the patented synthetic route.

Evidence DimensionSuitability as a Patented Reaction Precursor
Target Compound DataExplicitly named and quantified (2.00g, 8.12mmol) as the starting material for subsequent bromination.
Comparator Or BaselineAlternative starting materials (e.g., free acid, other esters) which are not specified in the patent and would constitute a deviation from the described process.
Quantified Difference100% specified for this process vs. 0% for alternatives in the patent claims.
ConditionsReaction with N-bromosuccinimide (1.91g, 10.7 mmol) in N,N-dimethylformamide (31 mL) as per patent examples.

For researchers and manufacturers developing PI3K inhibitors based on this patent series, procuring this exact CAS number is essential for process replication and IP consistency.

Scaffold Specificity: A Validated Core for Potent Notum Pectinacetylesterase Inhibitors

The 4H-thieno[3,2-c]chromene scaffold is the basis for a series of potent inhibitors of Notum Pectinacetylesterase, an enzyme implicated in osteoporosis. Structure-activity relationship (SAR) studies identified a lead compound from this class, the carboxylic acid derivative, with an IC50 of 6 nM. The target methyl ester is the direct, stable precursor for this active acid, making it an essential building block for research programs targeting Notum. In contrast, alternative heterocyclic cores like thieno[3,2-c]pyrazoles are directed toward entirely different targets, such as GSK-3β, and are not viable substitutes.

Evidence DimensionBiological Target Specificity (IC50)
Target Compound DataServes as a direct precursor to the 4H-thieno[3,2-c]chromene-2-carboxylic acid core, which yields inhibitors with high potency (IC50 = 6 nM) against Notum.
Comparator Or BaselineThieno[3,2-c]pyrazole-based inhibitors, which show high potency against GSK-3β (IC50 = 3.1 nM) but are not reported as Notum inhibitors.
Quantified DifferenceQualitatively different biological targets (Notum vs. GSK-3β), demonstrating non-interchangeable scaffolds for specific inhibitor development.
ConditionsIn vitro enzymatic assays for Notum Pectinacetylesterase and Glycogen synthase kinase 3β.

Researchers developing therapies related to Wnt signaling or osteoporosis require this specific thienochromene scaffold, as common substitutes target unrelated biological pathways.

Processability Advantage: Derivable from a Scaffold Synthesized via a More Rational Photochemical Route

The key synthetic precursor to this compound family, 4H-thieno[3,2-c]chromene-2-carbaldehyde, can be synthesized in high yield via photochemical cyclization. A comparative analysis of synthesis methods for this core structure showed that the photochemical ring closure of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehyde is 'more rational' than the alternative palladium-catalyzed intramolecular arylation. This suggests a more efficient, and potentially more scalable, upstream manufacturing process for the entire compound class built upon this aldehyde, including the target methyl ester.

Evidence DimensionSynthesis Route Efficiency for Core Scaffold
Target Compound DataDerived from a core accessible via photochemical cyclization, noted as being a 'more rational' method.
Comparator Or BaselinePd-catalyzed intramolecular arylation, which was found to be a less preferred method for the ring closure.
Quantified DifferenceQualitative improvement in synthetic rationality (efficiency, conditions, or scalability).
ConditionsSynthesis of the 4H-thieno[3,2-c]chromene-2-carbaldehyde intermediate.

This upstream synthesis advantage can translate to better availability and potentially lower cost for this building block compared to analogs requiring less efficient, metal-catalyzed cyclizations.

Process Chemistry: Key Starting Material for Patented PI3K Inhibitor Pipelines

This compound is the correct choice for process development and scale-up chemistry groups replicating or building upon patented synthetic routes for PI3K inhibitors where CAS 126522-01-8 is the specified starting material.

Medicinal Chemistry: Development of Novel Notum Inhibitors for Osteoporosis Research

Ideal for medicinal chemistry programs focused on Wnt signaling pathways. The ester serves as a stable, versatile handle for hydrolysis to the active carboxylic acid or for direct elaboration into other derivatives targeting Notum Pectinacetylesterase.

Fragment-Based and Library Synthesis: A Core Scaffold with Favorable Upstream Synthesis

Suitable for library synthesis and fragment-based drug discovery where access to the core heterocyclic scaffold is a key consideration. The efficient photochemical synthesis of its upstream precursor makes this a readily accessible and attractive core for diversification.

XLogP3

3

Wikipedia

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate

Dates

Last modified: 08-15-2023

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